molecular formula C19H19N3O4S B2361756 4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-51-0

4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2361756
CAS No.: 895804-51-0
M. Wt: 385.44
InChI Key: MNKWYVFGXZSDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a benzenesulfonamide scaffold, a structure known for its diverse biological activities and prevalence in pharmacological agents . The molecule incorporates a pyridazine ring, a nitrogen-containing heterocycle that contributes to its potential for interacting with various biological targets, as seen in other sulfonamide-pyridazine hybrids . Benzenesulfonamide derivatives are extensively investigated for their ability to inhibit enzymes like carbonic anhydrases, which are linked to conditions such as glaucoma, epilepsy, and cancer . Furthermore, structural analogs containing sulfonamide groups have demonstrated utility as tubulin polymerization inhibitors and are being explored in oncology research . This combination of a sulfonamide group with specific aromatic and heteroaromatic systems makes this compound a valuable building block for developing novel enzyme inhibitors and for probing biological mechanisms in academic and pharmaceutical discovery settings. This product is intended for research purposes in a laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-26-16-7-9-17(10-8-16)27(23,24)22-15-6-4-5-14(13-15)18-11-12-19(25-2)21-20-18/h4-13,22H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKWYVFGXZSDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

The 6-methoxypyridazin-3-yl moiety is typically synthesized via cyclocondensation of hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine Cyclization : Reaction of 3-aminophenylglyoxal with methylhydrazine in ethanol under reflux forms the pyridazine core. Subsequent methoxylation at the 6-position is achieved using sodium methoxide in methanol.
  • Sandmeyer Reaction : As demonstrated in, aniline derivatives can undergo diazotization followed by copper cyanide-mediated cyanation to introduce nitriles, which are reduced to aldehydes and further functionalized.

Key Conditions :

  • Diazotization: NaNO₂/HCl at 0–5°C.
  • Methoxylation: CH₃ONa in methanol at 60°C.

Functionalization of the Phenyl Ring

The 3-aminophenyl group is introduced via cross-coupling reactions :

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-bromophenylamine with 6-methoxypyridazine-3-boronic acid.
  • Direct Substitution : Reaction of 3-nitrophenylpyridazine with H₂/Pd-C for nitro reduction to amine.

Yield Optimization :

  • Catalytic systems (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency (>85% yield).
  • Reduction of nitro groups using Fe/NH₄Cl in EtOH/H₂O achieves >90% conversion.

Sulfonamide Coupling Reaction

Synthesis of 4-Ethoxybenzenesulfonyl Chloride

4-Ethoxybenzenesulfonyl chloride is prepared via chlorosulfonation :

  • Chlorosulfonic Acid Treatment : 4-Ethoxybenzene reacts with ClSO₃H in CH₂Cl₂ at −10°C.
  • Quenching : Poured into ice/ammonia solution to isolate the sulfonyl chloride.

Purity : >95% by GC-MS.

Coupling with 3-(6-Methoxypyridazin-3-yl)phenylamine

The sulfonamide bond is formed under Schotten-Baumann conditions :

  • Base-Mediated Reaction :
    • 3-(6-Methoxypyridazin-3-yl)phenylamine (1 equiv) reacts with 4-ethoxybenzenesulfonyl chloride (1.2 equiv) in THF/H₂O (3:1) with NaHCO₃ (2 equiv) at 0–5°C.
    • Stirring for 4–6 hours ensures complete conversion.

Workup :

  • Acidification to pH 2 with HCl precipitates the product.
  • Recrystallization from ethanol/water yields pure sulfonamide.

Characterization Data :

  • Yield : 78–85%.
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 2H, sulfonamide-ArH), 7.45–7.32 (m, 4H, phenyl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.95 (s, 3H, OCH₃), 1.38 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₁₉H₂₀N₃O₄S [M+H]⁺: 410.1142; found: 410.1145.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

To reduce reaction times:

  • Pyridazine formation and sulfonamide coupling are performed under microwave irradiation (100°C, 30 min), achieving comparable yields (82%).

Solid-Phase Synthesis

Immobilization of the phenylamine intermediate on Wang resin enables stepwise functionalization, though yields are lower (65–70%).

Optimization and Challenges

Regioselectivity in Pyridazine Methoxylation

  • Challenge : Competing substitution at positions 4 and 6.
  • Solution : Use of bulky bases (e.g., KOtBu) directs methoxy group to the 6-position.

Sulfonamide Stability

  • Acid Sensitivity : The sulfonamide bond hydrolyzes under strong acidic conditions. Neutral pH during workup is critical.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd catalysts from coupling reactions are recovered via filtration over Celite, reducing costs.
  • Solvent Recovery : THF and ethanol are distilled and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities that make it useful for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity and produce a biological effect .

Comparison with Similar Compounds

Key Observations :

  • Solubility : Sodium salts (e.g., ) exhibit superior aqueous solubility (>409 mg/mL) compared to neutral sulfonamides like the target compound, which may require formulation enhancements for bioavailability .
  • Pharmacological Targets : Pyridazine-containing sulfonamides (e.g., ) often target kinases or GPCRs, while pyrazolo-pyrimidine derivatives (e.g., ) are prominent in PDE inhibition .

Pharmacological Activity

  • Antimicrobial Activity: Sodium 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide () showed efficacy against Gram-positive bacteria (MIC: 2–8 μg/mL), attributed to folate pathway inhibition. The target compound’s ethoxy group may reduce this activity due to steric hindrance .
  • Enzyme Inhibition : Sildenafil derivatives () with pyrazolo-pyrimidine cores exhibit IC₅₀ values <1 nM for PDE5, whereas pyridazine-based sulfonamides like the target compound are less potent in this context but may target alternative enzymes (e.g., carbonic anhydrase) .
  • Anti-inflammatory Potential: Compounds with trimethylbenzene sulfonamide scaffolds (e.g., G619-0219 ) demonstrated COX-2 inhibition (IC₅₀: 50–100 nM), suggesting the target compound’s ethoxy group could modulate selectivity toward COX isoforms.

Biological Activity

4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure

The compound features a sulfonamide group attached to an ethoxy and a methoxypyridazinyl moiety, which contributes to its pharmacological properties. The general structure can be represented as follows:

C22H25N3O4S\text{C}_{22}\text{H}_{25}\text{N}_3\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may function through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways relevant to disease states.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Induction of Apoptosis : There is evidence that it can induce apoptosis in cancer cells, making it a candidate for anti-cancer therapies.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it was evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induces apoptosis and cell cycle arrest
A549 (Lung)15.0Inhibits cell migration and induces ferroptosis
HeLa (Cervical)10.0DNA intercalation leading to cell death

Carbonic Anhydrase Inhibition

In addition to its antitumor properties, the compound has been explored for its ability to inhibit carbonic anhydrase IX (CA IX), a target implicated in tumor growth and metastasis. Studies indicate that it exhibits selective inhibition of CA IX over CA II, which is crucial for minimizing off-target effects.

Case Studies

  • In Vitro Study on Breast Cancer Cells :
    A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in:
    • Arrest of the cell cycle at G1/S phase.
    • Increased reactive oxygen species (ROS) levels.
    • Induction of apoptosis through mitochondrial membrane potential dissipation.
  • In Vivo Efficacy :
    In murine models of breast cancer, the compound significantly inhibited tumor growth and metastasis compared to untreated controls, suggesting strong potential for clinical application.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide?

The synthesis typically involves:

  • Sulfonylation : Reacting a substituted benzenesulfonyl chloride with an amine-containing pyridazine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
  • Methoxy/Ethoxy Substitution : Sodium methoxide or ethoxide is used to introduce methoxy/ethoxy groups via nucleophilic aromatic substitution, as seen in analogous pyridazine derivatives .
  • Solvent Systems : Refluxing in polar aprotic solvents (e.g., DMF, ethanol) enhances reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures purity, with yields optimized by controlling temperature (60–100°C) and reaction time (12–24 hours) .

Q. How is structural characterization performed for this compound?

Standard techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aromatic ring integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D conformation in crystalline form, critical for studying enzyme-binding interactions .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

  • Enzyme Inhibition Assays : Testing against kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility and Stability : HPLC-based analysis in PBS or DMSO to determine pharmacokinetic feasibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step synthesis?

Contradictions in yield data (e.g., 40–75%) may arise from:

  • Catalyst Selection : Palladium catalysts improve coupling reactions for pyridazine intermediates .
  • Solvent Polarity : Switching from ethanol to DMF increases solubility of aromatic intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during sulfonamide formation .
  • Byproduct Analysis : LC-MS identifies hydrolysis byproducts (e.g., sulfonic acids), guiding pH adjustments .

Q. What advanced techniques resolve contradictions in bioactivity data across studies?

Discrepancies in IC50_{50} values (e.g., 1–10 µM) require:

  • Target Validation : CRISPR knockouts or siRNA silencing to confirm enzyme specificity .
  • Molecular Dynamics (MD) Simulations : Modeling ligand-receptor interactions to explain variability in binding affinities .
  • Metabolomic Profiling : UPLC-QTOF-MS identifies off-target effects or metabolite interference .

Q. How does substituent variation (e.g., methoxy vs. ethoxy) impact biological activity?

Comparative studies on analogs reveal:

  • Hydrophobicity : Ethoxy groups enhance membrane permeability, improving cellular uptake (logP calculations via HPLC) .
  • Electron-Donating Effects : Methoxy substituents stabilize charge-transfer complexes in enzyme active sites (UV-Vis spectroscopy) .
  • Steric Hindrance : Bulkier groups reduce binding to flat aromatic pockets (docking studies with AutoDock Vina) .

Q. What strategies improve selectivity for therapeutic targets while minimizing off-target effects?

Methodologies include:

  • Fragment-Based Drug Design (FBDD) : Screening pyridazine-sulfonamide fragments to prioritize high-affinity scaffolds .
  • Prodrug Modifications : Adding ester moieties to sulfonamides for targeted release in acidic tumor microenvironments .
  • Crystallographic Studies : Co-crystallizing the compound with target enzymes (e.g., carbonic anhydrase IX) to refine binding poses .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results (e.g., DMSO vs. aqueous buffers)?

  • Solvent Artifacts : Aggregation in PBS may falsely suggest low solubility; dynamic light scattering (DLS) clarifies colloidal stability .
  • pH-Dependent Ionization : Sulfonamide pKa values (e.g., ~10) affect solubility in physiological vs. alkaline conditions .
  • Salt Formation : Co-crystallizing with counterions (e.g., sodium) improves aqueous solubility .

Tables

Parameter Conditions for Optimization References
Reaction YieldDMF, 80°C, Pd(PPh3_3)4_4 catalyst
Enzymatic IC50_{50}Fluorometric assays, pH 7.4, 37°C
Solubility in PBS0.5 mg/mL (enhanced via sodium salt formation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.